

A Comparative Guide to ML-290 and Relaxin in Functional Assays

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Compound of Interest

Compound Name: ML-290

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This guide provides an objective comparison of the small-molecule agonist **ML-290** and the endogenous peptide hormone relaxin, focusing on their performance in key functional assays. The development of **ML-290** was driven by the therapeutic potential of activating the relaxin family peptide receptor 1 (RXFP1), combined with the need to overcome the limitations of using the relaxin peptide, such as its short half-life, low stability, and potential for immunogenicity.^[1]^[2]

Mechanism of Action: A Tale of Two Agonists

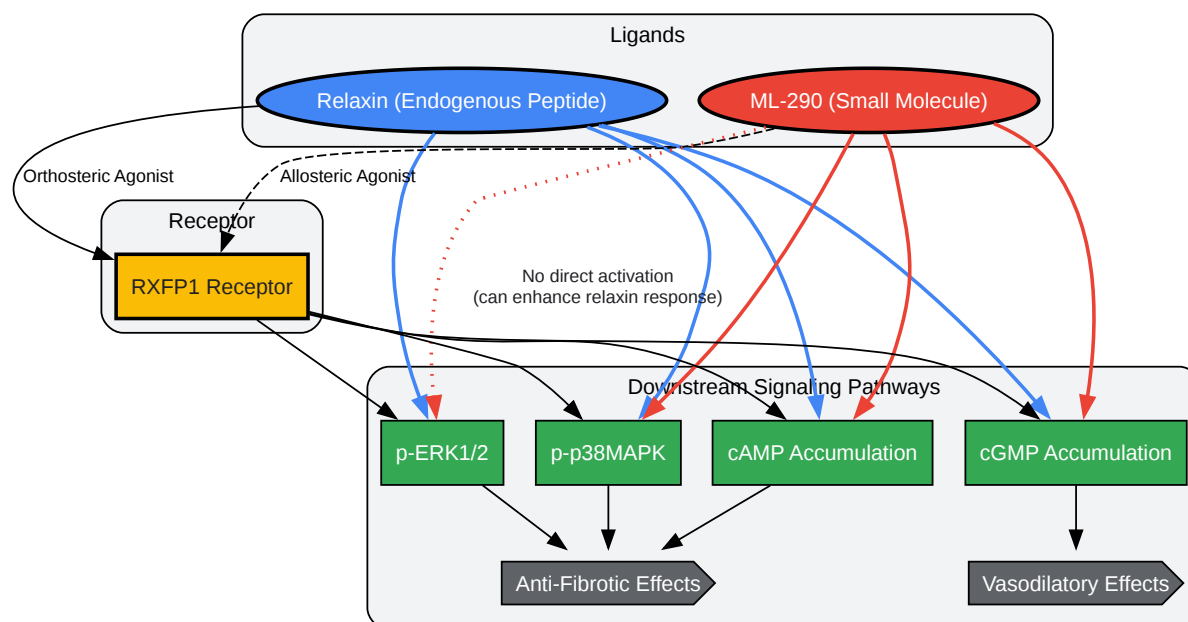
Both relaxin and **ML-290** exert their effects through the RXFP1, a G protein-coupled receptor (GPCR). However, their modes of action and downstream signaling consequences differ significantly.

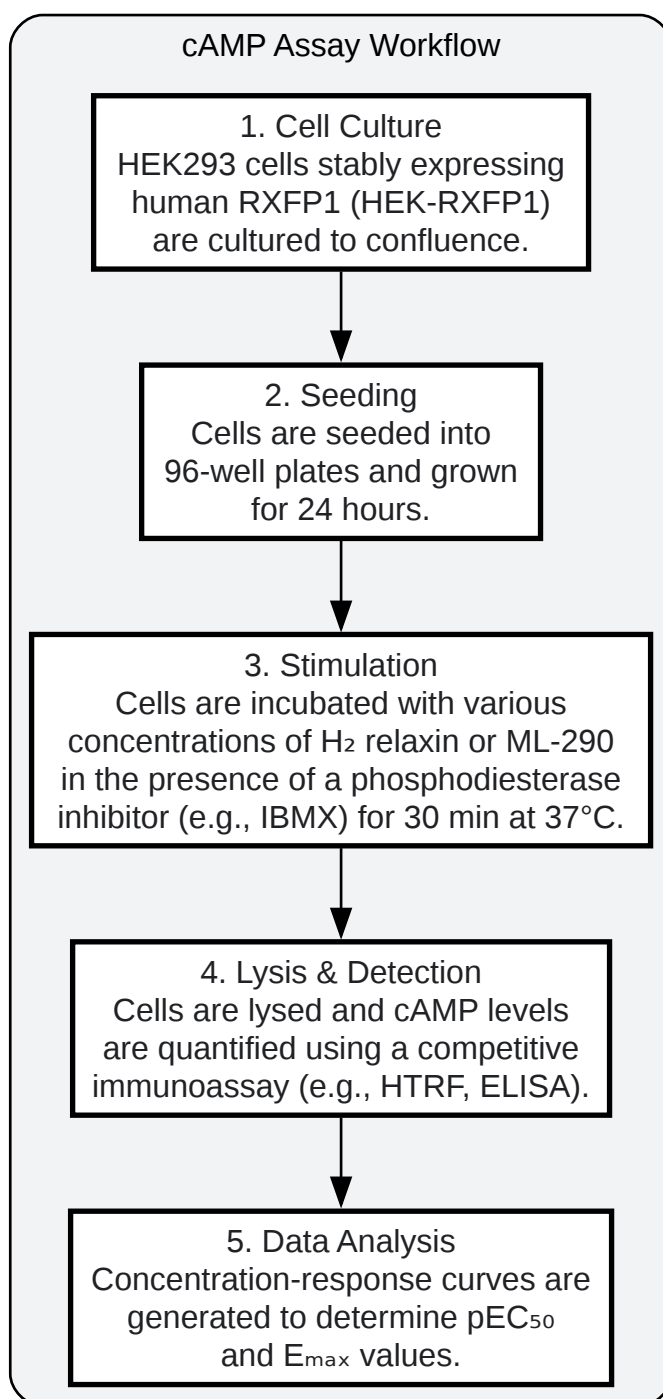
Relaxin, the native ligand, is a pleiotropic hormone that activates a broad range of signaling pathways upon binding to RXFP1.^[3] These pathways are associated with its well-documented antifibrotic, vasodilatory, and organ-protective effects.^[4]^[5] Key signaling cascades initiated by relaxin include the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), and the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and p38 mitogen-activated protein kinase (p38MAPK).^[6]^[7]^[8]

ML-290, on the other hand, is a first-in-class, potent, and selective small-molecule agonist of human RXFP1.^[9]^[10] It functions as a biased allosteric agonist.^[1]^[6] This means:

- Allosteric: It binds to a site on the RXFP1 receptor that is different from the binding site of relaxin (the orthosteric site).[6][11] In fact, **ML-290** has been shown to increase the binding of relaxin to RXFP1.[6][11]
- Biased: It preferentially activates a subset of the downstream signaling pathways controlled by RXFP1.[1][6] This biased signaling profile is indicative of potent vasodilator and anti-fibrotic properties.[6]

The diagram below illustrates the distinct signaling profiles of relaxin and **ML-290** upon activation of the RXFP1 receptor.





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